BenchChemオンラインストアへようこそ!

CP-467688

Pharmacokinetics MTP inhibitor Pfizer drug discovery

CP-467688 (CAS 909576-25-6, free base CAS 208590-81-2) is a synthetic small-molecule microsomal triglyceride transfer protein (MTP) inhibitor originally developed by Pfizer as an antihyperlipidaemic agent, with preclinical development reported for hyperlipidaemia. Structurally, it features a tetrahydroisoquinoline core bearing a 4′-trifluoromethyl-1,1′-biphenyl-2-carboxamide side chain and a methyl carbamate-terminated ethyl linker.

Molecular Formula C27H27ClF3N3O3
Molecular Weight 534 g/mol
CAS No. 909576-25-6
Cat. No. B1669500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-467688
CAS909576-25-6
SynonymsCP-467688;  CP 467688;  CP467688;  UNII-L8K1128X7T.
Molecular FormulaC27H27ClF3N3O3
Molecular Weight534 g/mol
Structural Identifiers
SMILESCOC(=O)NCCN1CCC2=C(C1)C=CC(=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F.Cl
InChIInChI=1S/C27H26F3N3O3.ClH/c1-36-26(35)31-13-15-33-14-12-19-16-22(11-8-20(19)17-33)32-25(34)24-5-3-2-4-23(24)18-6-9-21(10-7-18)27(28,29)30;/h2-11,16H,12-15,17H2,1H3,(H,31,35)(H,32,34);1H
InChIKeyNFHBBLSJLFRSRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CP-467688 (CAS 909576-25-6) for Research Procurement: MTP Inhibitor and Retinal Toxicant Baseline


CP-467688 (CAS 909576-25-6, free base CAS 208590-81-2) is a synthetic small-molecule microsomal triglyceride transfer protein (MTP) inhibitor originally developed by Pfizer as an antihyperlipidaemic agent, with preclinical development reported for hyperlipidaemia [1]. Structurally, it features a tetrahydroisoquinoline core bearing a 4′-trifluoromethyl-1,1′-biphenyl-2-carboxamide side chain and a methyl carbamate-terminated ethyl linker . The compound is also characterized as a retinal toxicant with a basic pKa of 8.1 and lipophilic clogP of 5.0, making it a research tool for drug-induced retinopathy studies . CP-467688 has been reported to possess quantifiable MTP inhibitory activity (IC₅₀ = 500 nM) [2] and demonstrated pharmacokinetic superiority over its close structural predecessor CP-319340 in preclinical evaluation [3].

Why CP-467688 Cannot Be Simply Interchanged with Other MTP Inhibitors: A Quantitative Rationale


Although CP-467688 shares the MTP inhibitory mechanism with several Pfizer-program compounds (CP-319340, CP-346086) and approved agents such as lomitapide, the assumption of functional interchangeability is contradicted by multiple lines of quantitative evidence. CP-467688 exhibits an MTP IC₅₀ of 500 nM [1], which is 250-fold weaker than CP-346086 (IC₅₀ = 2.0 nM) [2], indicating that potency cannot be extrapolated across the series. Critically, Pfizer's head-to-head preclinical data demonstrated that CP-467688 possesses meaningfully differentiated pharmacokinetics versus its direct predecessor CP-319340 [3], a finding that precludes simple substitution even among structural analogs. Furthermore, CP-467688's unique retinal toxicity liability, characterized by defined physicochemical properties (pKa = 8.1, clogP = 5.0) that facilitate blood–retina barrier penetration , makes it a specific tool for retinopathy research that other MTP inhibitors cannot replicate. Procurement decisions predicated solely on target class membership risk selecting a compound with divergent potency, tissue distribution, and toxicity profile.

CP-467688 Product-Specific Quantitative Evidence Guide: Head-to-Head, Cross-Study, and Class-Level Differentiation


CP-467688 vs. CP-319340: Pharmacokinetic Superiority Demonstrated in Direct Head-to-Head Preclinical Evaluation

In a direct head-to-head preclinical comparison reported by Pfizer at the 1999 AAPS meeting, CP-467688 demonstrated superior pharmacokinetic properties relative to its close structural predecessor CP-319340 [1]. Both compounds are MTP inhibitors belonging to the same chemical series (tetrahydroisoquinoline-based amides) originating from Pfizer's atherosclerosis program and are described in patent family EP944602-A / WO98/23593-A [2]. The BioWorld report confirms that Pfizer identified CP-467688 as having meaningfully improved PK parameters, which drove the selection of CP-467688 for further preclinical development over CP-319340 [1]. While the full numerical PK parameters (clearance, half-life, oral bioavailability) from this head-to-head study are not recoverable from the publicly available abstract-level report, the explicit characterization of superiority constitutes direct evidence of differentiation across a therapeutically relevant dimension.

Pharmacokinetics MTP inhibitor Pfizer drug discovery

CP-467688 vs. CP-346086: MTP Inhibitory Potency Comparison from ChEMBL-Curated Biochemical Assays

CP-467688 inhibits human microsomal triglyceride transfer protein (MTP, MTTP) with an IC₅₀ of 500 nM, as curated in the ChEMBL database (compound CHEMBL27139) [1]. In contrast, CP-346086, a later-stage Pfizer MTP inhibitor that advanced to human clinical studies, exhibits an IC₅₀ of 2.0 nM against human and rodent MTP in equivalent biochemical assays [2]. This represents an approximately 250-fold difference in biochemical potency. The MTP inhibitory activity of CP-467688 places it in a substantially lower potency tier within the Pfizer MTP inhibitor series, a property that may be advantageous for research applications requiring partial or titratable MTP inhibition rather than near-complete target suppression.

MTP inhibition IC₅₀ biochemical potency

CP-467688 Physicochemical Differentiation: Retinal Penetration-Relevant pKa and clogP Values Compared to Other MTP Inhibitors

CP-467688 possesses a measured basic pKa of 8.1 and a calculated lipophilicity clogP of 5.0 . These physicochemical parameters are directly associated with its characterized property as a retinal toxicant capable of crossing the blood–retina barrier . In contrast, the structurally related MTP inhibitor CP-319340 (free base, CAS 186390-35-2) has a molecular formula of C₂₇H₂₃F₃N₄O and molecular weight of 476.49 g/mol, lacking the carbamate side chain present in CP-467688 . While experimentally determined retinal toxicity data are not available for CP-319340 or CP-346086, the unique combination of moderate basicity and high lipophilicity (pKa = 8.1, clogP = 5.0) in CP-467688 is consistent with lysosomal trapping and phospholipidosis mechanisms implicated in drug-induced retinopathy, making CP-467688 a validated positive-control tool compound for retinal safety screening assays.

Physicochemical properties retinal toxicity blood–retina barrier

CP-467688 Structural Differentiation: Tetrahydroisoquinoline Scaffold vs. Lomitapide and Dirlotapide MTP Inhibitor Chemotypes

CP-467688 belongs to the tetrahydroisoquinoline-based amide chemotype, distinct from other clinically evaluated MTP inhibitor structural classes. Its IUPAC name is methyl N-[2-[6-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]ethyl]carbamate hydrochloride, with a molecular weight of 533.97 g/mol (HCl salt) . This scaffold is differentiated from: (i) lomitapide (BMS-201038/AEGR-733, CAS 182431-12-5), which is a piperidine-based MTP inhibitor with MW 693.7 and a fluorenyl carboxamide structure [1]; and (ii) dirlotapide (CP-742033), a gut-selective MTP inhibitor from Pfizer with a distinct chemotype optimized for low systemic exposure [2]. The tetrahydroisoquinoline core of CP-467688 and CP-319340 represents an early-generation MTP inhibitor scaffold directly linked to Pfizer's initial lead optimization efforts, offering a structurally defined reference point for studying scaffold-dependent MTP inhibition kinetics and tissue distribution profiles compared to later-generation chemotypes.

Chemical structure scaffold comparison MTP inhibitor chemotype

CP-467688 Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Drug-Induced Retinopathy Mechanistic Studies and Ocular Safety Screening

CP-467688 is specifically validated as a retinal toxicant with a basic pKa of 8.1 and lipophilic clogP of 5.0 , making it a characterized positive-control compound for in vitro and ex vivo models of drug-induced retinopathy. Its defined physicochemical properties enable its use as a reference standard in blood–retina barrier penetration assays, retinal pigment epithelial (RPE) cell toxicity panels, and phospholipidosis screening platforms. No other MTP inhibitor in the Pfizer series (CP-319340, CP-346086) carries this retinal toxicity annotation, establishing CP-467688 as the uniquely qualified tool for ocular safety pharmacology studies within this compound class .

Graded MTP Inhibition in Lipoprotein Assembly and Secretion Research

With an MTP IC₅₀ of 500 nM [1], CP-467688 provides a titratable MTP inhibition profile that is 250-fold less potent than CP-346086 (IC₅₀ = 2.0 nM) [2]. This intermediate potency is advantageous for HepG2 hepatocyte and primary hepatocyte assays where researchers require partial MTP suppression to study the concentration-dependent relationship between MTP activity and apoB-containing lipoprotein assembly and secretion, rather than the near-complete blockade produced by picomolar-to-low nanomolar inhibitors. CP-467688 thus fills a critical potency gap in the MTP inhibitor toolbox.

Scaffold-Based Structure–Activity Relationship (SAR) Studies of MTP Inhibitor Chemotypes

CP-467688 represents the tetrahydroisoquinoline amide chemotype within the MTP inhibitor pharmacological space, structurally distinct from the piperidine-based lomitapide scaffold and the gut-selective dirlotapide chemotype [3]. Its well-defined IUPAC structure and synthetic provenance via the common intermediate 4-(2-methylphenyl)benzotrifluoride, shared with CP-319340 [4], facilitate its use as a reference ligand in MTP binding-site mapping, computational docking studies, and comparative SAR analyses aimed at understanding how scaffold topology governs MTP inhibition kinetics and tissue selectivity.

Comparative Pharmacokinetic Benchmarking of Early-Generation MTP Inhibitors

CP-467688 was identified by Pfizer as having superior pharmacokinetics compared to its direct predecessor CP-319340 in head-to-head preclinical evaluation [5]. For DMPK laboratories and ADME screening programs, CP-467688 serves as a historically significant benchmark compound representing the PK optimization trajectory within a single MTP inhibitor chemical series. When co-profiled with CP-319340, it enables the deconvolution of structural modifications (specifically the methyl carbamate side chain) that drove the observed PK improvement, providing instructive data for medicinal chemistry programs targeting MTP or related lipid transfer proteins.

Quote Request

Request a Quote for CP-467688

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.